molecular formula C11H16N2O B14838202 5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine

5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine

Cat. No.: B14838202
M. Wt: 192.26 g/mol
InChI Key: WUMDTDBLKBXHKW-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine typically involves the reaction of 3-amino-4-methylpyridine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N,N,4-trimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-cyclopropyloxy-N,N,4-trimethylpyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-8-10(13(2)3)6-12-7-11(8)14-9-4-5-9/h6-7,9H,4-5H2,1-3H3

InChI Key

WUMDTDBLKBXHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1N(C)C)OC2CC2

Origin of Product

United States

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